N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a sulfur-linked acetamide group, and a 3-chloro-4-methylphenyl substituent. Its structural complexity arises from the fusion of pyrrole and pyrimidine rings, coupled with cyclopropyl and aryl substituents, which may influence its binding affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c1-14-7-8-16(11-19(14)25)27-20(30)13-32-24-28-21-18(15-5-3-2-4-6-15)12-26-22(21)23(31)29(24)17-9-10-17/h2-8,11-12,17,26H,9-10,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLEEZGZJMEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine vs. Pyrido-Thieno-Pyrimidine
- Target Compound : Contains a pyrrolo[3,2-d]pyrimidine scaffold with a 4-oxo group and 3-cyclopropyl substituent .
- Compound 24 (): Features a pyrido[4',3':4,5]thieno[2,3-d]pyrimidine core with a 7-methyl group and phenylamino substituent .
Substituent Variations
Thioacetamide Side Chain
- Target Compound : The thioacetamide group is linked to a 3-chloro-4-methylphenyl moiety, enhancing lipophilicity (predicted logP ~3.5–4.0) .
- Compound in : 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide .
- Key Differences :
- 3-Substituent : Butyl () vs. cyclopropyl (target compound). The cyclopropyl group may reduce metabolic oxidation compared to the linear alkyl chain.
- Aryl Group : 3,4-Dichlorophenyl () vs. 3-chloro-4-methylphenyl (target). The methyl group in the target compound could improve solubility relative to the dichloro-substituted analog.
Spectral and Physicochemical Data
Functional Implications
- Lipophilicity : The 3-chloro-4-methylphenyl group in the target compound may balance solubility and membrane permeability better than the dichlorophenyl group in .
Research Findings and Trends
- Synthetic Efficiency : Methods in (sodium methylate-mediated alkylation) are widely applicable to thioacetamide derivatives, though yields vary with steric hindrance .
- Structural Diversity : highlights pyrrolo-pyrimidine derivatives with thiazole or morpholine groups, underscoring the scaffold’s versatility for medicinal chemistry .
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